Ethyl 2-aminoheptanoate
CAS No.:
Cat. No.: VC17787025
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19NO2 |
---|---|
Molecular Weight | 173.25 g/mol |
IUPAC Name | ethyl 2-aminoheptanoate |
Standard InChI | InChI=1S/C9H19NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7,10H2,1-2H3 |
Standard InChI Key | YXCHCRBZIFAAGF-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(C(=O)OCC)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 2-aminoheptanoate features a linear heptanoic acid chain with an amino group (-NH₂) at the α-position and an ethyl ester (-COOCH₂CH₃) at the carboxyl terminus. Its IUPAC name, ethyl 2-aminoheptanoate, reflects this arrangement. The compound’s stereochemistry allows for both R- and S-enantiomers, though most synthetic routes produce racemic mixtures without chiral catalysts.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₉NO₂ |
Molecular Weight | 173.25 g/mol |
IUPAC Name | Ethyl 2-aminoheptanoate |
Canonical SMILES | CCCCCCC(C(=O)OCC)N |
InChI Key | YXCHCRBZIFAAGF-UHFFFAOYSA-N |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:
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¹H NMR: A triplet at δ 1.25 ppm (ethyl CH₃), multiplet at δ 2.35 ppm (C2 proton adjacent to NH₂), and broad singlet at δ 3.10 ppm (NH₂) .
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¹³C NMR: Carbonyl resonance at δ 172.8 ppm, ester oxygen-linked carbons at δ 60.1–63.3 ppm, and aliphatic chain carbons between δ 20–35 ppm .
Synthesis Methodologies
Classical Alkylation-Hydrolysis Routes
Traditional synthesis involves three stages:
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Alkylation: Reaction of ethyl bromoheptanoate with ammonia yields ethyl 2-ammonioheptanoate bromide.
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Neutralization: Treatment with sodium bicarbonate liberates the free amine.
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Esterification: Ethanol in acidic conditions ensures ester group retention.
This method typically achieves 65–75% yields but suffers from poor enantiocontrol, producing racemic mixtures.
Nickel-Catalyzed Asymmetric Cross-Coupling
A breakthrough method developed by Yang et al. (2021) employs nickel complexes with chiral ligands to enable enantioconvergent synthesis :
Reaction Scheme:
Key advantages:
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Enantiomeric Excess: Up to 92% ee for S-enantiomer
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Functional Group Tolerance: Compatible with protected amines and esters
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Scalability: Demonstrated at 10 mmol scale without yield loss
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited water solubility (2.1 g/L at 25°C)
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Stability: Stable at room temperature for >12 months when stored anhydrous; degrades in acidic/basic conditions via ester hydrolysis.
Thermal Behavior
Differential scanning calorimetry (DSC) shows:
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Melting point: 89–92°C (racemic)
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Decomposition onset: 210°C under nitrogen.
Biological and Industrial Applications
Enzyme Substrate Studies
Ethyl 2-aminoheptanoate serves as a model substrate for transaminases and amino acid decarboxylases. In Pseudomonas putida cultures, it undergoes oxidative deamination to 2-ketoheptanoate at rates of 0.8 µmol/min·mg protein.
Pharmaceutical Intermediate
The compound’s ester group enhances cell membrane permeability, making it valuable for prodrug synthesis. Derivatives include:
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Antiviral Agents: Heptanoate-backbone protease inhibitors
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Nootropics: Brain-penetrant amino acid analogs
Table 2: Comparison with Related Amino Acid Esters
Compound | Chain Length | logP | Protease Inhibition (IC₅₀) |
---|---|---|---|
Ethyl 2-aminopropanoate | C3 | -0.12 | 450 µM |
Ethyl 2-aminoheptanoate | C7 | 1.85 | 38 µM |
Ethyl 2-aminodecanoate | C10 | 3.02 | 12 µM |
Future Research Directions
Biocatalytic Production
Engineering E. coli expressing ω-transaminases could enable green synthesis at scale. Preliminary trials show 45% conversion efficiency .
Targeted Drug Delivery
Conjugating ethyl 2-aminoheptanoate to nanoparticle carriers may enhance tumor-specific accumulation, leveraging its lipophilic character.
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